1-Chloro-2-(methylsulfanyl)octane
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Overview
Description
1-Chloro-2-(methylsulfanyl)octane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(methylsulfanyl)octane can be synthesized through several methods. One common approach involves the chlorination of 2-(methylsulfanyl)octane. This reaction typically employs chlorine gas (Cl₂) under controlled conditions to ensure selective chlorination at the desired position. The reaction is usually carried out in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the formation of the chloroalkane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(methylsulfanyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like H₂O₂ or KMnO₄ in acidic or neutral conditions.
Major Products Formed:
Substitution: Products such as 2-(methylsulfanyl)octanol or 2-(methylsulfanyl)octylamine.
Oxidation: Products such as 1-chloro-2-(methylsulfinyl)octane or 1-chloro-2-(methylsulfonyl)octane.
Scientific Research Applications
1-Chloro-2-(methylsulfanyl)octane has several applications in scientific research:
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to investigate biochemical pathways.
Mechanism of Action
The mechanism of action of 1-chloro-2-(methylsulfanyl)octane involves its reactivity with various nucleophiles and oxidizing agents. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. These reactions are crucial in determining the compound’s behavior and applications in different contexts .
Comparison with Similar Compounds
1-Chlorooctane: Similar in structure but lacks the methylsulfanyl group, making it less reactive in oxidation reactions.
2-Chloro-1-(methylsulfanyl)octane: A positional isomer with different reactivity due to the position of the chlorine atom.
1-Bromo-2-(methylsulfanyl)octane: Similar but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
Uniqueness: 1-Chloro-2-(methylsulfanyl)octane is unique due to the presence of both a chlorine atom and a methylsulfanyl group, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
CAS No. |
112762-76-2 |
---|---|
Molecular Formula |
C9H19ClS |
Molecular Weight |
194.77 g/mol |
IUPAC Name |
1-chloro-2-methylsulfanyloctane |
InChI |
InChI=1S/C9H19ClS/c1-3-4-5-6-7-9(8-10)11-2/h9H,3-8H2,1-2H3 |
InChI Key |
VNWHONVAQUKEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCl)SC |
Origin of Product |
United States |
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